7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione

Description

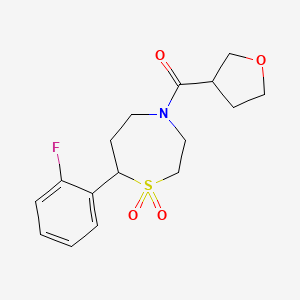

7-(2-Fluorophenyl)-4-(oxolane-3-carbonyl)-1λ⁶,4-thiazepane-1,1-dione is a synthetic small molecule characterized by a 1,1-dioxo-1,4-thiazepane core substituted with a 2-fluorophenyl group at position 7 and an oxolane-3-carbonyl moiety at position 2. The oxolane (tetrahydrofuran) ring introduces stereoelectronic effects, while the fluorine atom enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(oxolan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-23(15,20)21)16(19)12-6-9-22-11-12/h1-4,12,15H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDZDXCCXNCXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione is an intriguing molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, supported by comprehensive data and case studies.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The thiazepane moiety has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of thiazepane showed promising results against breast cancer cells by disrupting cell cycle progression and inducing cell death through caspase activation .

Antimicrobial Properties

Another area of interest is the antimicrobial potential of this compound. Its structural features may enhance its ability to penetrate microbial membranes, making it effective against a range of bacterial and fungal pathogens.

Case Study:

In vitro studies have shown that thiazepane derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting their potential as antimicrobial agents .

Neuroprotective Effects

The neuroprotective properties of compounds containing a thiazepane ring have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may protect neuronal cells from oxidative stress and apoptosis.

Case Study:

Research indicated that thiazepane derivatives could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Comments |

|---|---|---|

| Thiazepane core with fluorophenyl group | Anticancer | Effective against breast cancer |

| Thiazepane with oxolane substitution | Antimicrobial | Broad-spectrum activity |

| Thiazepane linked to neuroprotective agents | Neuroprotective | Potential for cognitive enhancement |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Substituent Diversity: The position 4 substituent varies widely, ranging from non-aromatic oxolane (target compound) to aromatic oxazole (BI89649) and cyclopropane-containing groups .

- Halogen Effects : Fluorine (target compound) vs. chlorine () at position 7 alters electronegativity and van der Waals interactions. Fluorine’s smaller size may enhance membrane permeability compared to chlorine .

- Synthetic Complexity : Compounds with cyclopropane or multi-aryl groups (e.g., BI89649) likely require more intricate synthetic routes, impacting yield and cost. For instance, Life Chemicals’ 2,4-dimethoxybenzoyl analog is priced at $89–$248 per 15–100 mg, reflecting synthetic challenges .

Pharmacological Implications (Hypothetical)

While direct activity data for the target compound are unavailable, structural analogs in and exhibit dual BRAF/HDAC inhibitory activity. Key trends include:

- Aromatic vs. Non-Aromatic Substituents: The oxazole in BI89649 may enhance π-π stacking in kinase active sites, whereas the oxolane in the target compound could favor hydrogen bonding with polar residues .

- Fluorine Positioning : Dual fluorophenyl groups in ’s compound may improve target selectivity due to increased hydrophobic interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-(2-fluorophenyl)-4-(oxolane-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazepane ring via cyclization of precursors containing sulfur and nitrogen atoms, often using chloroacetic acid and sodium acetate as catalysts under reflux conditions .

- Step 2 : Introduction of the 2-fluorophenyl group via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., THF) and triethylamine to neutralize by-products .

- Step 3 : Oxolane-3-carbonyl attachment through acyl transfer reactions, employing coupling agents like DCC (dicyclohexylcarbodiimide) in dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from DMF/ethanol mixtures are standard .

Q. How can the molecular structure of this compound be experimentally validated?

Key techniques include:

- X-ray crystallography : Resolve the crystal lattice using SHELX software for structure refinement .

- NMR spectroscopy : Confirm substituent positions via H and C chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak matching theoretical values) .

Advanced Research Questions

Q. What strategies improve reaction yield and purity during large-scale synthesis?

- Optimized conditions : Use continuous flow reactors for precise temperature/pressure control, reducing side reactions .

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(PPh)) for coupling steps to enhance efficiency .

- By-product analysis : Monitor reactions via TLC and HPLC to identify impurities early .

Q. How do fluorinated substituents influence the compound’s bioactivity and binding mechanisms?

- Electronic effects : The 2-fluorophenyl group increases electron-withdrawing properties, stabilizing transition states in enzyme interactions .

- Lipophilicity : Fluorine enhances membrane permeability (logP ~2.5–3.0), confirmed via octanol-water partition assays .

- Computational modeling : Density functional theory (DFT) predicts binding affinities to targets like kinases or GPCRs through hydrogen-bonding and π-stacking interactions .

Q. How can contradictions in pharmacological data across studies be resolved?

- Standardized assays : Replicate enzyme inhibition (IC) and cytotoxicity (MTT) assays under uniform conditions (pH, temperature) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

- Structural analogs : Test derivatives (e.g., replacing oxolane with piperazine) to isolate structure-activity relationships .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.